N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide is a synthetic acetamide derivative featuring a 4-chlorobenzyl group, a carbamoyl-linked 1-cyanocyclopentyl moiety, and an ethylamino side chain. Its molecular complexity positions it as a candidate for optimization in drug discovery pipelines.
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-24(13-18(26)23-19(14-21)9-3-4-10-19)12-17(25)22-11-15-5-7-16(20)8-6-15/h5-8H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
ZDHGTSBKVIXFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group.
Cyclopentylamine Derivative Formation: The cyanocyclopentyl group can be introduced through the reaction of cyclopentylamine with cyanogen bromide.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the cyanocyclopentyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
(a) Chlorophenyl Variants
- N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide (): Contains a sulfamoyl bridge instead of a carbamoyl group.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The nitro group is strongly electron-withdrawing, which may reduce nucleophilicity at the acetamide carbonyl compared to the target compound’s cyanocyclopentyl group .
(b) Heterocyclic and Aliphatic Modifications
- The cyclopentylcarbamoyl group mirrors the target’s but with a heterocyclic spacer .
- N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (): The pyridine-sulfanyl group introduces rigidity and trifluoromethyl hydrophobicity, differing from the target’s flexible ethylamino side chain .
Physicochemical Properties
The target compound’s higher molecular weight (412.89 Da) compared to simpler analogs like (194.62 Da) suggests increased complexity, which may influence pharmacokinetics (e.g., absorption, metabolism).
Binding Interactions and Docking Studies
While specific docking data for the target compound is unavailable, Glide docking methodologies () highlight the importance of hydrophobic enclosure and hydrogen bonding in affinity prediction . For example:
- Thiazole-containing analogs () could engage in π-π stacking with aromatic residues, a feature absent in the target compound’s structure.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide is a synthetic organic compound with a complex molecular structure characterized by multiple functional groups, including amides and amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 376.9 g/mol. The presence of a chlorobenzyl moiety and a cyanocyclopentyl group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Antimicrobial Activity : The compound's structural features may contribute to its effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy is limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes the relationship between structural features and biological activity:
| Structural Feature | Potential Biological Activity |
|---|---|
| Chlorobenzyl Group | May enhance lipophilicity and cellular uptake |
| Cyanocyclopentyl Moiety | Potentially involved in receptor binding |
| Amide Functional Group | Contributes to hydrogen bonding with biological targets |
Case Studies and Research Findings
- Anticancer Activity Evaluation :
- A study evaluated the anticancer effects of similar compounds, indicating that derivatives with chlorobenzyl groups showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved apoptosis induction via caspase activation pathways .
- Antimicrobial Studies :
- While specific studies on this compound are scarce, related compounds with similar structural motifs have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may warrant further investigation for its antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodology : The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions with controlled coupling of functional groups. For example, amide bond formation using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent under anhydrous conditions in dichloromethane (DCM) is a common approach . Key steps include:
- Reagent selection : Use of 2,6-lutidine as a base to neutralize acidic byproducts.
- Temperature control : Maintaining temperatures between 0–5°C during reagent addition to minimize side reactions.
- Purity monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) to track reaction progress .
- Workup : Sequential washing with HCl, water, and brine to remove unreacted reagents, followed by drying over anhydrous Na₂SO₄ .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis to resolve 3D molecular geometry, particularly for verifying stereochemistry .
- Elemental analysis : Validation of C, H, N, and Cl content within ±0.5% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and address low reproducibility in multi-step syntheses?
- Methodology :
- Solvent optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, particularly for carbamoyl or cyanocyclopentyl groups .
- Catalyst screening : Test alternative coupling agents (e.g., HATU, EDCI) to improve amidation efficiency .
- Kinetic studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
- Scale-up adjustments : Implement gradient TLC or HPLC for purity assessment at larger scales .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to test computational docking results against in vitro assays .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and validate molecular dynamics simulations .
- Metabolite profiling : LC-MS/MS to identify off-target effects or metabolic byproducts that may explain discrepancies .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Target identification : CRISPR-Cas9 knockout screens to pinpoint genes essential for the compound’s activity .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling pathways affected by the compound .
- Cellular imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
- Mutagenesis studies : Site-directed mutagenesis of suspected binding pockets in target proteins to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
